molecular formula C25H17N3O4 B11552598 2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B11552598
M. Wt: 423.4 g/mol
InChI Key: DURDIZMCPWGFEF-JVWAILMASA-N
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Description

2-{[(E)-1-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furonitrile core, substituted with methoxy, nitro, and phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 4,5-diphenyl-3-furonitrile in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[(E)-1-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile exerts its effects is not fully understood. its interactions with molecular targets likely involve the nitro and methoxy groups, which can participate in various chemical reactions. The compound may interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile: Similar structure but with a hydroxy group instead of a nitro group.

    2-{[(E)-1-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile: Lacks the nitro group, which may affect its reactivity and applications.

Uniqueness

The presence of both methoxy and nitro groups in 2-{[(E)-1-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile makes it unique compared to its analogs. These functional groups can participate in a variety of chemical reactions, enhancing the compound’s versatility in research and industrial applications.

Properties

Molecular Formula

C25H17N3O4

Molecular Weight

423.4 g/mol

IUPAC Name

2-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C25H17N3O4/c1-31-22-13-12-17(14-21(22)28(29)30)16-27-25-20(15-26)23(18-8-4-2-5-9-18)24(32-25)19-10-6-3-7-11-19/h2-14,16H,1H3/b27-16+

InChI Key

DURDIZMCPWGFEF-JVWAILMASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)[N+](=O)[O-]

Origin of Product

United States

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